molecular formula C10H9FN2OS B251446 N-(6-fluoro-1,3-benzothiazol-2-yl)propanamide

N-(6-fluoro-1,3-benzothiazol-2-yl)propanamide

Cat. No. B251446
M. Wt: 224.26 g/mol
InChI Key: KDWHBFKZKIQUST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(6-fluoro-1,3-benzothiazol-2-yl)propanamide is a chemical compound that has gained significant attention in scientific research due to its potential for use in various applications. This compound is a member of the benzothiazole family, which is known for its diverse range of biological activities.

Scientific Research Applications

N-(6-fluoro-1,3-benzothiazol-2-yl)propanamide has been extensively studied for its potential use in various scientific research applications. It has been shown to exhibit antimicrobial activity against a wide range of bacteria and fungi, making it a promising candidate for the development of new antibiotics. Additionally, this compound has been found to possess anticancer properties, with studies showing its ability to inhibit the growth of cancer cells in vitro.

Mechanism of Action

The mechanism of action of N-(6-fluoro-1,3-benzothiazol-2-yl)propanamide is not fully understood. However, studies have suggested that it may act by inhibiting the activity of key enzymes involved in cellular processes, such as DNA replication and protein synthesis. This inhibition can lead to the disruption of cellular function, ultimately resulting in cell death.
Biochemical and Physiological Effects
Studies have shown that N-(6-fluoro-1,3-benzothiazol-2-yl)propanamide can affect various biochemical and physiological processes in cells. For example, it has been found to induce apoptosis, a form of programmed cell death, in cancer cells. Additionally, this compound has been shown to inhibit the production of reactive oxygen species, which are known to play a role in the development of various diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(6-fluoro-1,3-benzothiazol-2-yl)propanamide in lab experiments is its broad-spectrum antimicrobial activity. This makes it a useful tool for studying the mechanisms of bacterial and fungal infections. However, one limitation of this compound is its potential toxicity to mammalian cells, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the research of N-(6-fluoro-1,3-benzothiazol-2-yl)propanamide. One potential area of study is the development of new antibiotics based on this compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential use in the treatment of cancer and other diseases. Another future direction is the optimization of the synthesis method of N-(6-fluoro-1,3-benzothiazol-2-yl)propanamide to improve its yield and purity.

Synthesis Methods

The synthesis of N-(6-fluoro-1,3-benzothiazol-2-yl)propanamide involves the reaction of 6-fluoro-2-aminobenzothiazole with propanoyl chloride in the presence of a base. The reaction proceeds via an acylation mechanism, resulting in the formation of the desired product. The yield of this reaction can be improved by optimizing the reaction conditions, such as the choice of solvent and reaction temperature.

properties

Molecular Formula

C10H9FN2OS

Molecular Weight

224.26 g/mol

IUPAC Name

N-(6-fluoro-1,3-benzothiazol-2-yl)propanamide

InChI

InChI=1S/C10H9FN2OS/c1-2-9(14)13-10-12-7-4-3-6(11)5-8(7)15-10/h3-5H,2H2,1H3,(H,12,13,14)

InChI Key

KDWHBFKZKIQUST-UHFFFAOYSA-N

SMILES

CCC(=O)NC1=NC2=C(S1)C=C(C=C2)F

Canonical SMILES

CCC(=O)NC1=NC2=C(S1)C=C(C=C2)F

Origin of Product

United States

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